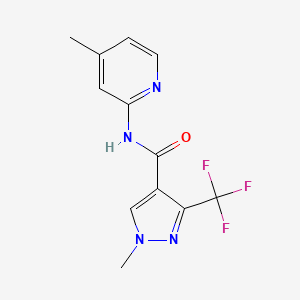
1-methyl-N-(4-methyl-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-(4-methyl-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H11F3N4O and its molecular weight is 284.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Methyl-N-(4-methyl-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and its potential therapeutic applications based on recent research findings.
- Molecular Formula : C12H12F3N3O
- Molecular Weight : 273.24 g/mol
- Boiling Point : 336.0 ± 42.0 °C (predicted)
- Density : 1.39 ± 0.1 g/cm³
Synthesis
The synthesis of this compound typically involves the reaction of various substituted pyridines with trifluoromethyl pyrazole derivatives. The detailed synthetic pathway includes multiple steps such as N-methylation and carboxamide formation, which can be optimized for yield and purity.
Antifungal Activity
Research indicates that derivatives of pyrazole compounds, including the target compound, exhibit moderate antifungal properties. In vitro assays demonstrated that certain derivatives showed over 50% inhibition against Gibberella zeae, outperforming some commercial fungicides like carboxin and boscalid .
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazole derivatives:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and NCI-H460 (lung cancer).
- Compounds derived from pyrazoles have shown significant cytotoxicity with IC50 values ranging from 0.01 µM to 0.46 µM against various cancer cell lines . For instance, one derivative inhibited Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM, indicating a promising mechanism for cancer treatment .
The biological activity of the compound can be attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways, particularly in cancer cells. The trifluoromethyl group enhances the lipophilicity and potentially the bioavailability of the compound, facilitating its interaction with target proteins.
Case Studies
科学的研究の応用
Basic Information
- Molecular Formula : C₁₂H₁₁F₃N₄O
- Molecular Weight : 284.24 g/mol
- CAS Number : 477709-06-1
- Boiling Point : 336.0 ± 42.0 °C (predicted)
- Density : 1.39 ± 0.1 g/cm³ (predicted)
- pKa : 11.68 ± 0.70 (predicted) .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold, including 1-methyl-N-(4-methyl-2-pyridinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide. These compounds have shown promising results against various cancer cell lines:
- Liver Cancer (HepG2) : Significant inhibition of cell proliferation was observed.
- Cervical Cancer (HeLa) : The compound exhibited notable antiproliferative effects.
- Breast Cancer (MDA-MB-231) : Similar efficacy has been reported in inhibiting growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against several bacterial strains and fungi, indicating potential for development into antibacterial agents .
Antioxidant Activity
Compounds with a similar structure have been investigated for their antioxidant properties, suggesting that they may play a role in mitigating oxidative stress-related diseases .
Enzyme Inhibition
Research indicates that pyrazole derivatives can function as ligands for various receptors and enzymes, such as p38 MAPK and cyclooxygenase (COX), which are critical in inflammatory processes and cancer progression .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be modified to enhance biological activity:
- Starting Materials : The synthesis typically begins with readily available pyrazole precursors.
- Reagents : Various coupling agents and solvents are employed to facilitate reactions.
- Structural Variations : Modifying substituents on the pyrazole ring can lead to enhanced potency or selectivity against specific targets .
Case Study 1: Anticancer Evaluation
In a comprehensive study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activities across multiple cell lines. The study found that specific modifications to the pyrazole structure significantly influenced antiproliferative effects, particularly against liver and breast cancer cells .
Case Study 2: Antimicrobial Screening
A separate investigation focused on the antimicrobial properties of related pyrazole compounds, demonstrating substantial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This study underscored the potential of these compounds as lead structures for developing new antibiotics .
特性
IUPAC Name |
1-methyl-N-(4-methylpyridin-2-yl)-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O/c1-7-3-4-16-9(5-7)17-11(20)8-6-19(2)18-10(8)12(13,14)15/h3-6H,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAECAKRCDJXXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CN(N=C2C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













